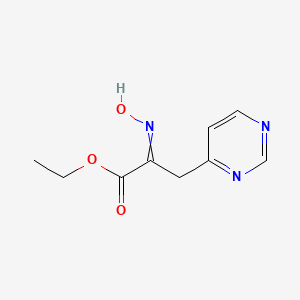
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid is an organic compound with the molecular formula C18H27NO6. It contains a total of 52 atoms, including 27 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms . This compound is characterized by its aromatic nitro group and methoxy substituents, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids and oxidizing agents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic ring can undergo electrophilic substitution reactions.
Substitution: The methoxy groups can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid can be compared with similar compounds such as:
4,5-Dimethoxy-2-nitrobenzoic acid: This compound has a similar structure but lacks the decanoic acid chain.
4,5-Dimethoxy-2-nitrophenylacetic acid: This compound has an acetic acid chain instead of a decanoic acid chain.
The uniqueness of this compound lies in its longer aliphatic chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
90429-11-1 |
|---|---|
Fórmula molecular |
C18H27NO6 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
10-(4,5-dimethoxy-2-nitrophenyl)decanoic acid |
InChI |
InChI=1S/C18H27NO6/c1-24-16-12-14(15(19(22)23)13-17(16)25-2)10-8-6-4-3-5-7-9-11-18(20)21/h12-13H,3-11H2,1-2H3,(H,20,21) |
Clave InChI |
XZAIYPNHCNSFEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCCCCCCCCC(=O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)

